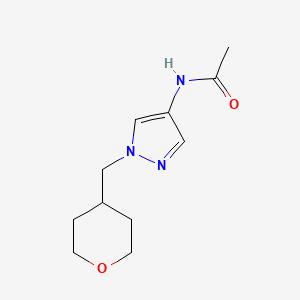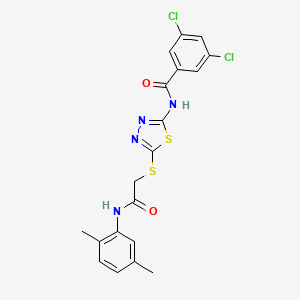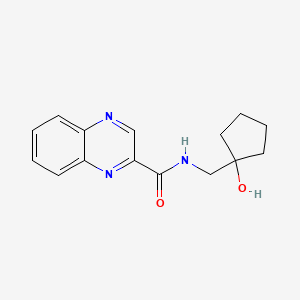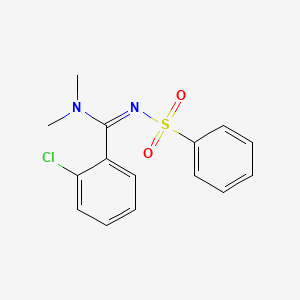
8-allyl-N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-allyl-N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as CAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CAC belongs to the class of compounds known as chromene derivatives, which have been shown to possess various biological activities. In
Scientific Research Applications
Synthesis and Structural Analysis
The compound is a derivative of 4-oxo-4H-chromene-3-carboxylic acid, which is an important intermediate in the synthesis of many biologically active compounds. Zhu et al. (2014) described a rapid synthetic method for this compound, which is crucial for the development of related compounds (Zhu et al., 2014). Additionally, the crystal structures of similar N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have been reported by Gomes et al. (2015), providing insights into their molecular conformation, which is essential for understanding their biological activities (Gomes et al., 2015).
Antioxidant and Antibacterial Properties
Subbareddy and Sumathi (2017) conducted a study on the synthesis of indolyl-4H-chromene-3-carboxamides, demonstrating their antioxidant and antibacterial properties. This indicates that derivatives of 4H-chromene-3-carboxamide, such as the compound , may possess similar biological activities (Subbareddy & Sumathi, 2017).
Polymer Synthesis and Properties
Nechifor (2009) explored the synthesis and properties of aromatic polyamides with coumarin chromophores, highlighting the application of chromene derivatives in polymer science. This research suggests potential applications of the compound in the development of new materials with specific optical properties (Nechifor, 2009).
Chemosensor Development
Meng et al. (2018) developed a fluorescence chemosensor based on a coumarin fluorophore, demonstrating the use of chromene derivatives in sensing applications. This suggests that the compound of interest could be explored for its potential in developing sensitive and selective chemosensors (Meng et al., 2018).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-3-6-13-7-4-8-14-11-15(20(24)25-18(13)14)19(23)22-17-10-5-9-16(21)12(17)2/h3-5,7-11H,1,6H2,2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFVLYLUZZTPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-allyl-N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2694270.png)

![3-Ethylsulfanyl-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2694273.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2694277.png)


![(E)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2694281.png)
![8-(2-aminophenyl)-1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2694282.png)
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2694284.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2694286.png)
